tert-butyl 4-[4-({[(4,5-dibromo-1H-pyrrol-2-yl)carbonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyrazine ring, a phenyl ring, and an amide group . It also contains a dibromo-1H-pyrrol-2-yl group, which suggests that it might have interesting chemical properties.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each targeting a different functional group. For example, the tert-butyl group might be introduced via a Friedel-Crafts alkylation , while the pyrazine ring might be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazine ring and the phenyl ring would likely contribute to the compound’s aromaticity, while the amide group would introduce polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the tert-butyl group might undergo reactions typical of alkyl groups, while the pyrazine ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization of Polymers : Lu et al. (2014) reported the synthesis of poly(pyridine–imide)s using a similar aromatic diamine monomer with a tert-butyl substituent. These polyimides exhibited good thermal stability and fluorescent properties due to the presence of triphenylpyridine units and bulky substituents (Lu et al., 2014).
Organocatalyzed Synthesis : Hozjan et al. (2023) discussed the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, prepared from Boc-tetramic acid and benzylidenemalononitrile. This synthesis highlights the use of bifunctional noncovalent organocatalysts (Hozjan et al., 2023).
Pyrazole Protecting Group : Pollock and Cole (2014) explored the use of tert-butyl as a pyrazole protecting group. Their work emphasizes the importance of tert-butyl groups in the preparation and use of specific chemical structures (Pollock & Cole, 2014).
Reactivity of Pyrazolo-Triazine Derivatives : Mironovich and Shcherbinin (2014) studied the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a compound similar to the one . This research offers insights into the reactivity of such compounds under various conditions (Mironovich & Shcherbinin, 2014).
Hydrogen-bonded Chains and Aggregates : Abonía et al. (2007) investigated the formation of hydrogen-bonded chains and aggregates in compounds containing tert-butyl groups. This study provides an understanding of how these groups influence molecular structure and interactions (Abonía et al., 2007).
Synthesis of Novel Heterocyclic Substituted α-Amino Acids : Adlington et al. (2000) conducted a synthesis of non-proteinogenic heterocyclic substituted α-amino acids derived from L-aspartic acid, using tert-butoxycarbonyl as a building block. This research demonstrates the versatility of tert-butyl groups in the synthesis of complex organic compounds (Adlington et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Br2N4O3/c1-21(2,3)30-20(29)27-10-8-26(9-11-27)15-6-4-14(5-7-15)13-24-19(28)17-12-16(22)18(23)25-17/h4-7,12,25H,8-11,13H2,1-3H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHGVSGWVWPXAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC(=C(N3)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Br2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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